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Compound of Interest

Compound Name: Viloxazine

Cat. No.: B1201356

Viloxazine Drug-Drug Interaction Technical
Support Center

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive guidance on identifying and mitigating potential drug-drug
interactions (DDIs) with viloxazine.

Frequently Asked Questions (FAQSs)

Q1: What is the primary metabolic pathway of viloxazine?

Al: Viloxazine is primarily metabolized in the liver. The major metabolic pathway is 5-
hydroxylation, which is mediated by the cytochrome P450 enzyme CYP2D6. This is followed by
glucuronidation via UGT1A9 and UGT2B15 to form the main plasma metabolite, 5-hydroxy-
viloxazine glucuronide.[1][2][3][4][5][6] A smaller portion of metabolism involves CYP1A2, 2B6,
2C9, 2C19, and 3A4.[2][3]

Q2: Is viloxazine an inhibitor of Cytochrome P450 (CYP) enzymes?

A2: Yes, viloxazine has been shown to be an inhibitor of several CYP enzymes. It is a strong
inhibitor of CYP1A2 and a weak inhibitor of CYP2D6 and CYP3A4.[7][8][9][10] In vitro studies
have also demonstrated reversible inhibition of CYP2B6.[6][11]

Q3: What are the clinical implications of viloxazine's CYP inhibition profile?
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A3: The strong inhibition of CYP1A2 means that co-administration of viloxazine with drugs that
are sensitive substrates of this enzyme can lead to significantly increased exposure and
potential toxicity of the co-administered drug.[7][10] Therefore, the use of viloxazine with
sensitive CYP1A2 substrates or those with a narrow therapeutic range is contraindicated.[12]
[13] For substrates of CYP2D6 and CYP3A4, there is a risk of moderately increased exposure,
and monitoring for adverse reactions and potential dose adjustments are recommended.[7][9]
[12]

Q4: Does viloxazine interact with drug transporters?

A4: In vitro studies have shown that viloxazine is a weak inhibitor of several drug transporters,
including P-glycoprotein (P-gp), BCRP, OATP1B1, OATP1B3, and MATE1.[11] However, in
vitro DDI testing has suggested that viloxazine is not a significant inhibitor of transporters at
clinically relevant concentrations.[4][5]

Q5: Can viloxazine be co-administered with stimulants used for ADHD treatment, such as
methylphenidate or amphetamines?

A5: Clinical studies have been conducted to evaluate the co-administration of viloxazine with
methylphenidate and lisdexamfetamine (a pro-drug of d-amphetamine). These studies found no
significant pharmacokinetic interactions between viloxazine and either methylphenidate or d-
amphetamine.[14][15][16][17] While the combination appears to be generally well-tolerated, it is
important to monitor for potential additive pharmacodynamic effects, such as increases in heart
rate and blood pressure.[18][19]

Q6: Are there any absolute contraindications for co-administration with viloxazine?

A6: Yes, co-administration of viloxazine is contraindicated with monoamine oxidase inhibitors
(MAOIs) or within 14 days of discontinuing an MAOI due to the risk of a hypertensive crisis.[7]
[10][13][20] It is also contraindicated with sensitive CYP1A2 substrates or CYP1A2 substrates
with a narrow therapeutic range, such as alosetron, duloxetine, theophylline, and tizanidine.[7]
[20][21]

Troubleshooting Guide

Problem 1: Unexpectedly high levels of a co-administered drug are observed in an in vivo study
with viloxazine.
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o Possible Cause: The co-administered drug is likely a substrate of a CYP enzyme that is
inhibited by viloxazine.

e Troubleshooting Steps:
o Verify the metabolic pathway of the co-administered drug.

o Ifitis a substrate of CYP1A2, CYP2D6, or CYP3AA4, the interaction is likely due to
viloxazine's inhibitory effects.

o For sensitive CYP1A2 substrates, co-administration should be avoided. For substrates of
other inhibited CYPs, consider reducing the dose of the co-administered drug and
increasing monitoring for adverse effects.

Problem 2: In vitro CYP inhibition assay results show significant inhibition, but this is not
replicated in vivo.

e Possible Cause: The in vitro assay may not fully reflect the complexities of in vivo
pharmacokinetics, including factors like plasma protein binding, tissue distribution, and the
presence of competing metabolic pathways.

e Troubleshooting Steps:

o Review the in vitro experimental design to ensure that the concentrations of viloxazine
used are clinically relevant.

o Consider the potential for alternative metabolic pathways for the substrate drug in vivo that
are not accounted for in the in vitro system.

o Evaluate the role of drug transporters in the disposition of the substrate drug, as this can
influence its intracellular concentration and availability for metabolism.

Problem 3: An in vivo study shows a greater than expected increase in the exposure of a
CYP2D6 substrate when co-administered with viloxazine.

e Possible Cause: The study subjects may have a CYP2D6 poor metabolizer (PM) phenotype,
leading to a greater reliance on this pathway for the substrate's metabolism and thus a more
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pronounced effect of viloxazine's inhibition.
e Troubleshooting Steps:
o If possible, genotype the study subjects for CYP2D6 polymorphisms.

o Analyze the data based on genotype to determine if the interaction is more pronounced in
PMs.

o Note that while viloxazine's own pharmacokinetics are only modestly affected by CYP2D6
PM status, the impact on co-administered drugs that are sensitive CYP2D6 substrates
could be more significant.[1][2]

Data Presentation

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Viloxazine

CYP Enzyme Inhibition Type IC50 (pM) Classification
CYP1A2 Reversible 0.269 Strong Inhibitor
] 0.0436 (after 30-min Potential Time-
CYP1A2 Time-Dependent ] ] o
pre-incubation) Dependent Inhibitor
CYP2B6 Reversible 184 Weak Inhibitor
CYP2D6 Reversible 141 Weak Inhibitor
) 221 (midazolam as o
CYP3A4/5 Reversible Weak Inhibitor
substrate)
) 352 (testosterone as o
CYP3A4/5 Reversible Weak Inhibitor
substrate)
) No significant
CYP2C8 Reversible >1010 R
inhibition
] No significant
CYP2C9 Reversible >1010 o
inhibition
_ No significant
CYP2C19 Reversible >1010 o
inhibition
© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://www.benchchem.com/product/b1201356?utm_src=pdf-body
https://www.benchchem.com/product/b1201356?utm_src=pdf-body
https://www.clinpgx.org/labelAnnotation/PA166251601
https://pmc.ncbi.nlm.nih.gov/articles/PMC11088557/
https://www.benchchem.com/product/b1201356?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Data sourced from in vitro studies using human liver microsomes.[3][6][11]

Table 2: In Vivo Pharmacokinetic Interactions with Viloxazine
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Co-
administered
Drug
(Substrate)

CYP Enzyme

Change in
Cmax

Change in
AUC

Clinical
Recommendati
on

Caffeine (200
mg)

CYP1A2

99.11%

436.15%

Monitor for
caffeine-related
adverse effects,
particularly
insomnia.[2][22]
[23]

Dextromethorpha
n (30 mg)

CYP2D6

150.76%

185.76%

Monitor for
adverse
reactions and
consider dose
adjustment of
CYP2D6
substrate.[2][22]

Midazolam
(0.025 mg/kg)

CYP3A4

112.81%

167.56%

Monitor for
adverse
reactions and
consider dose
adjustment of
CYP3A4
substrate.[2][22]

Theophylline

CYP1A2

Significantly
Increased

Significantly
Increased

Contraindicated.
[2][24][25]

Methylphenidate

Not significant

No significant

change

No significant

change

No dose
adjustment
needed based on
pharmacokinetic
data.[14][16][17]

d-amphetamine

(from

Not significant

No significant

change

No significant

change

No dose
adjustment

needed based on
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lisdexamfetamin pharmacokinetic
e) data.[15]

Data from clinical studies in healthy adults.[2][22]
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay

This protocol outlines a method to determine the IC50 of viloxazine for various CYP isoforms
using human liver microsomes.

o Materials:
o Human liver microsomes (pooled from multiple donors)
o Viloxazine stock solution (in a suitable solvent, e.g., DMSO)

o CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6,
dextromethorphan for CYP2D6, midazolam for CYP3A4)

o NADPH regenerating system
o Potassium phosphate buffer (pH 7.4)
o 96-well plates
o LC-MS/MS system
e Procedure:
1. Prepare a series of dilutions of viloxazine in the assay buffer.

2. In a 96-well plate, add human liver microsomes, the appropriate CYP-specific probe
substrate, and the viloxazine dilution. Include a vehicle control (solvent only).

3. Pre-incubate the plate at 37°C for 5-10 minutes.
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4. Initiate the reaction by adding the NADPH regenerating system.

5. Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the
linear range.

6. Stop the reaction by adding a quenching solution (e.g., acetonitrile).
7. Centrifuge the plate to pellet the protein.

8. Analyze the supernatant for the formation of the substrate-specific metabolite using a
validated LC-MS/MS method.

9. Calculate the percent inhibition for each viloxazine concentration relative to the vehicle
control.

10. Plot the percent inhibition against the logarithm of the viloxazine concentration and fit the
data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate and Inhibition Assay

This protocol describes a method to assess if viloxazine is a substrate or inhibitor of P-gp
using a cell-based assay.

o Materials:

o MDCKII cells stably transfected with the human MDR1 gene (for P-gp) and parental
MDCKII cells.

o Transwell inserts

o Viloxazine

o A known P-gp substrate (e.g., digoxin)
o A known P-gp inhibitor (e.g., verapamil)

o Hanks' Balanced Salt Solution (HBSS)
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o LC-MS/MS system

e Procedure for Substrate Assessment:

1. Culture the MDCKII-MDR1 and parental MDCKII cells on Transwell inserts to form a
confluent monolayer.

2. Measure the transport of viloxazine in both the apical-to-basolateral (A-to-B) and
basolateral-to-apical (B-to-A) directions.

3. Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio significantly greater
than 2 in MDCKII-MDR1 cells and inhibited by a known P-gp inhibitor suggests that
viloxazine is a P-gp substrate.

e Procedure for Inhibition Assessment:

1. Using the MDCKII-MDR1 cell monolayer, measure the transport of a known P-gp
substrate (e.g., digoxin) in the B-to-A direction in the presence and absence of various

concentrations of viloxazine.

2. A concentration-dependent decrease in the efflux of the known P-gp substrate indicates

that viloxazine is a P-gp inhibitor.

3. Calculate the IC50 value for P-gp inhibition by plotting the percent inhibition of the
substrate's efflux against the viloxazine concentration.
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Caption: Metabolic pathway of viloxazine.

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b1201356?utm_src=pdf-body
https://www.benchchem.com/product/b1201356?utm_src=pdf-body
https://www.benchchem.com/product/b1201356?utm_src=pdf-body
https://www.benchchem.com/product/b1201356?utm_src=pdf-body
https://www.benchchem.com/product/b1201356?utm_src=pdf-body
https://www.benchchem.com/product/b1201356?utm_src=pdf-body-img
https://www.benchchem.com/product/b1201356?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

Identify Potential Interactior)

/14 Vitro Assess\mglt

(CYP Inhibition Assay) Gransporter Interaction Assaa
\\ //
(Risk Assessment)

If risk identified

In Vivo Assessment

y

(Mitigation Stratega

Click to download full resolution via product page

Caption: Experimental workflow for DDI assessment.
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Caption: Viloxazine DDI risk relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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